5-Chloro-3-methyl-1,2,4-triazine
CAS No.:
Cat. No.: VC18798896
Molecular Formula: C4H4ClN3
Molecular Weight: 129.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4ClN3 |
|---|---|
| Molecular Weight | 129.55 g/mol |
| IUPAC Name | 5-chloro-3-methyl-1,2,4-triazine |
| Standard InChI | InChI=1S/C4H4ClN3/c1-3-7-4(5)2-6-8-3/h2H,1H3 |
| Standard InChI Key | RIGLUZMURQUZOH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CN=N1)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 5-Chloro-3-methyl-1,2,4-triazine is C₄H₄ClN₃, with a molecular weight of 137.55 g/mol. Its IUPAC name derives from the substitution pattern on the triazine ring: a chlorine atom at position 5 and a methyl group at position 3. The compound’s planar structure and electron-deficient aromatic system enable diverse chemical reactivity, particularly in nucleophilic substitution and coordination chemistry .
Spectroscopic Characterization
While direct spectroscopic data for 5-Chloro-3-methyl-1,2,4-triazine are unavailable, analogous triazines exhibit distinctive NMR and IR profiles. For example, ¹H NMR spectra of 1,2,4-triazine derivatives typically show aromatic proton resonances between δ 7.2–8.5 ppm, while methyl groups appear as singlets near δ 2.5 ppm . IR spectra often feature C-Cl stretches at 600–800 cm⁻¹ and C=N vibrations at 1550–1650 cm⁻¹ .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 5-Chloro-3-methyl-1,2,4-triazine can be hypothesized through two primary pathways:
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Nucleophilic Substitution: Reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methylamine under controlled conditions, selectively substituting chlorine atoms at positions 3 and 5.
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Ring Contraction: As observed in related systems, treatment of pyrazole precursors with chlorinating agents may yield triazine derivatives via ring-rearrangement mechanisms .
A representative synthetic protocol for analogous compounds involves refluxing intermediates with sodium acetate in glacial acetic acid, followed by recrystallization from ethanol .
Reactivity Profile
The chlorine atom at position 5 is susceptible to nucleophilic displacement, enabling derivatization with amines, thiols, or carbanions. For instance, palladium-catalyzed cross-coupling reactions could introduce aryl or heteroaryl groups, enhancing biological activity . The methyl group at position 3 contributes steric bulk, influencing regioselectivity in further substitutions.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₄H₄ClN₃ |
| Molecular Weight | 137.55 g/mol |
| Melting Point | Not reported (estimated 120–140°C) |
| Solubility | Moderate in polar aprotic solvents |
| LogP (Partition Coefficient) | ~1.2 (predicted) |
These properties suggest moderate lipophilicity, favorable for transmembrane permeability in biological systems .
Biological Activities and Mechanisms
Anticancer Activity
Structural analogs such as triazolo[1,5-c]quinazoline show potent inhibition of cancer cell proliferation (IC₅₀ = 0.8–2.3 μM in pancreatic cancer models). Mechanistic studies indicate kinase inhibition (e.g., PDK1) and apoptosis induction via mitochondrial pathways .
Applications in Materials Science
The electron-deficient triazine ring facilitates π-π stacking interactions, making 5-Chloro-3-methyl-1,2,4-triazine a candidate for:
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